REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:10])[C:3](=[O:9])[CH2:4][C:5](OC)=[O:6].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:22]([OH:25])([CH3:24])[CH3:23]>>[CH3:1][CH:2]([CH3:10])[C:3](=[O:9])[CH2:4][C:5]([O:25][CH:22]([CH3:24])[CH3:23])=[O:6]
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Name
|
|
Quantity
|
304 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC(=O)OC)=O)C
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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heated
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Type
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DISTILLATION
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Details
|
400 ml of solvent was collected by distillation at atmospheric pressure
|
Type
|
ADDITION
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Details
|
Fresh isopropyl alcohol was added
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Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for a further 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
The cycle of distillation, addition of fresh solvent
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Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
The remaining volatile solvents were removed by distillation
|
Type
|
WASH
|
Details
|
the resultant liquid washed with 10% sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC(=O)OC(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 301 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |